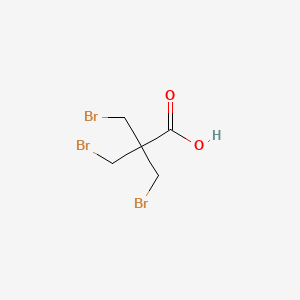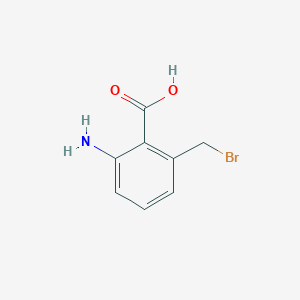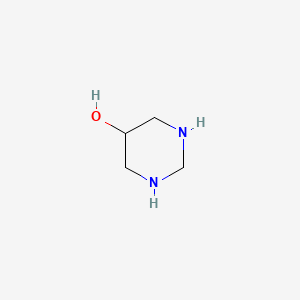
3-bromo-2,2-bis(bromomethyl)propanoic Acid
Overview
Description
3-bromo-2,2-bis(bromomethyl)propanoic Acid, also known as 3-bromo-2,2-bis(bromomethyl)propanoyl bromide or this compound bromide, is an organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. The compound has a molecular formula of C5H8Br3O2 and a molecular weight of 270.93 g/mol. This compound is of particular interest because of its unique properties and potential applications.
Scientific Research Applications
Organic Synthesis and Catalysis
TBNPA serves as an important intermediate in the synthesis of complex organic molecules and catalysts. A notable example is its role in the development of a safe, scalable nitric acid oxidation process for producing TBNPA, an intermediate in the synthesis of S-013420. This process employs a catalytic amount of NaNO2 and demonstrates the chemical's importance in facilitating large-scale organic synthesis operations (Osato, Kabaki, & Shimizu, 2011). Additionally, TBNPA is utilized in the synthesis of novel cationic ester-containing gemini surfactants, showcasing its versatility in the development of surfactant molecules with enhanced foaming ability and stability (Cheng, 2012).
Environmental Hazards and Decomposition
TBNPA and its derivatives have been identified as environmental pollutants, particularly in aquifers and aquitards. Studies on its chemical transformation under basic conditions and the retardation of organo-bromides in fractured chalk aquitards provide critical insights into the environmental impact and mobility of these compounds. The research demonstrates the persistence of TBNPA in the environment and its potential hazard as a semi-volatile organic pollutant, with an estimated half-life of about 100 years, indicating that high concentrations will persist long after source elimination (Ezra et al., 2005); (Ezra et al., 2006).
Supramolecular Chemistry and Material Science
In the realm of material science, TBNPA derivatives have been explored for their potential in creating supramolecular structures and magnetic properties. For instance, the synthesis of mixed-valent tetranuclear complexes with a Y-shaped MnII2MnIII2 core highlights the utility of TBNPA derivatives in forming complex molecular architectures with specific magnetic properties, which could have implications for magnetic materials and molecular electronics (Mikuriya et al., 2019).
Safety and Hazards
The compound has several hazard statements associated with it: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
3-Bromo-2,2-bis(bromomethyl)propanoic acid is a useful compound that is used in a variety of scientific research applications, which include the synthesis of organic compounds, the study of enzyme kinetics, and the study of the effects of drugs on biological systems . Future research could explore these areas further.
Properties
IUPAC Name |
3-bromo-2,2-bis(bromomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZEDIUDPIRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452800 | |
| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52813-48-6 | |
| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















